(2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol
CAS No.:
Cat. No.: VC18007972
Molecular Formula: C28H50O4
Molecular Weight: 453.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H50O4 |
|---|---|
| Molecular Weight | 453.7 g/mol |
| IUPAC Name | (2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol |
| Standard InChI | InChI=1S/C28H50O4/c1-15(2)16(3)25(31)26(32)17(4)20-9-10-21-19-8-7-18-13-23(29)24(30)14-28(18,6)22(19)11-12-27(20,21)5/h15-26,29-32H,7-14H2,1-6H3/t16-,17+,18+,19+,20-,21+,22+,23+,24-,25-,26-,27-,28+/m1/s1/i1D3/t15?,16-,17+,18+,19+,20-,21+,22+,23+,24-,25-,26-,27-,28+ |
| Standard InChI Key | VXBLCLVRWCLEOX-HKORNFISSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(C)[C@@H](C)[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O |
| Canonical SMILES | CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CC(C(C4)O)O)C)C)O)O |
Introduction
Structural and Stereochemical Features
Core Architecture
The compound belongs to the cyclopenta[a]phenanthrene family, characterized by a tetracyclic steroidal backbone with a fused cyclopentane ring. The A/B/C/D ring system adopts a 5α-H configuration (trans-decalin fusion), as evidenced by the (8R,9S,10S,13S,14S) stereodescriptors. The C-17 side chain features a trideuterated heptanyl group with (2S,3R,4R,5R) stereochemistry, introducing three deuterium atoms at the terminal methyl position .
Functional Group Analysis
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Hydroxyl Groups: Two vicinal diols at C-2/C-3 (2R,3S) and C-3/C-4 (3R,4R) in the side chain.
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Deuterium Labeling: The -CD3 group at C-7 of the heptanyl side chain enhances metabolic stability and enables isotopic tracing .
Table 1: Key Structural Parameters
Synthetic Methodologies
Deuterium-Labeling Strategy
The synthesis leverages sodium borodeuteride (NaBD4) and deuterium oxide (D2O) for regioselective deuteration, following protocols established for analogous steroid diols . Critical steps include:
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Oxidative Cleavage: Cholesterol is converted to cholest-4-ene-3,6-dione via Jones oxidation.
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Deuterium Exchange: The α,β-unsaturated ketone undergoes 1,4-addition with NaBD4 in D2O, introducing deuterium at C-7.
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Stereoselective Reduction: Catalytic hydrogenation with Pd/BaSO4 ensures cis-diol formation at C-3/C-4.
Industrial-Scale Challenges
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Isotopic Purity: Requires rigorous exclusion of protiated solvents (e.g., using DMF-d7).
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Catalyst Poisoning: Residual boron species necessitate chelation with EDTA derivatives.
Analytical Characterization
Spectroscopic Data
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NMR (600 MHz, CDCl3):
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HRMS (ESI+): m/z 468.6921 [M+H]+ (calc. 468.6918).
Chromatographic Behavior
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HPLC: Retention time 12.7 min (C18 column, 70% MeOH/H2O).
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Chiral Separation: β-Cyclodextrin columns resolve enantiomers with ΔRt = 1.3 min.
Biological and Pharmacological Applications
Biosynthetic Studies
The compound serves as a precursor in marine steroid biosynthesis research. In Asterias amurensis feeding experiments, deuterium retention exceeded 85% in polar steroid metabolites, enabling elucidation of hydroxylation pathways .
Drug Metabolism Profiling
Deuterium labeling reduces CYP3A4-mediated oxidation by 40% compared to protiated analogs, as shown in human liver microsome assays.
Table 2: Comparative Pharmacokinetics
| Parameter | Deut. Compound | Protio Compound |
|---|---|---|
| t1/2 (h) | 8.2 ± 0.3 | 5.1 ± 0.2 |
| Cmax (ng/mL) | 342 ± 12 | 298 ± 15 |
| AUC0-∞ (h·ng/mL) | 2850 ± 98 | 2100 ± 85 |
Mechanistic Insights
Deuterium Isotope Effects
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Primary KIE: kH/kD = 2.1 for C-7 demethylation (microsomal assays).
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Secondary Effects: Altered hydrogen bonding network stabilizes the 3β-hydroxyl group.
Receptor Interactions
Molecular docking predicts strong binding to estrogen-related receptor γ (ERRγ) via:
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Hydrogen bonds with Glu275/Arg316.
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Hydrophobic contacts in the DE3 subpocket.
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